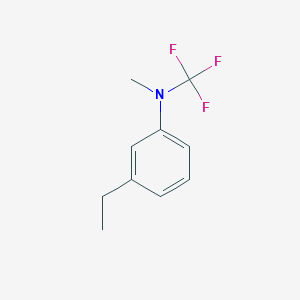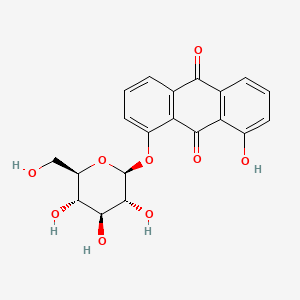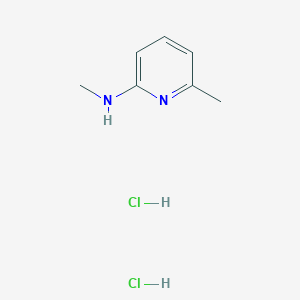
6-Methyl-pyridin-2-YL-methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is often found in the form of an off-white solid and has a molecular weight of 195.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride typically involves the reaction of 6-methyl-2-pyridinemethanol with various reagents. One common method includes the use of azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) as solvents. The reaction is carried out at room temperature, followed by purification using chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-pyridin-2-YL-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 6-Methyl-pyridin-2-YL-methylamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the methylamine.
Aplicaciones Científicas De Investigación
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-pyridinemethanamine: Similar structure but without the dihydrochloride component.
(6-Aminomethyl)pyridin-2-yl)methanol dihydrochloride: Contains an additional hydroxyl group.
Uniqueness
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C7H12Cl2N2 |
|---|---|
Peso molecular |
195.09 g/mol |
Nombre IUPAC |
N,6-dimethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H |
Clave InChI |
WGMIURPVRBLRII-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


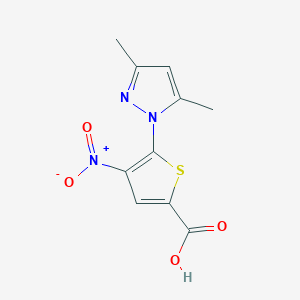
![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
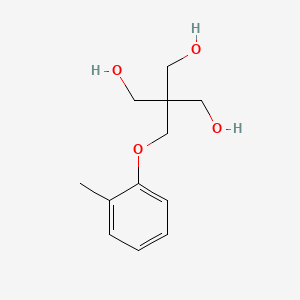

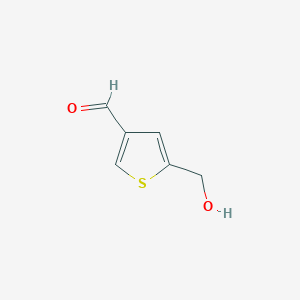
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
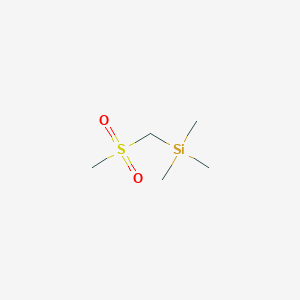
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
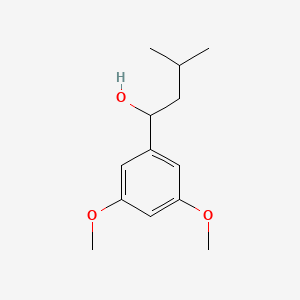
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
